molecular formula C19H13ClN4O2S B2802976 (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477187-50-1

(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2802976
CAS No.: 477187-50-1
M. Wt: 396.85
InChI Key: XQZCMVAPRJWLSX-GXDHUFHOSA-N
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Description

(2E)-3-[(3-Chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 477187-50-1, molecular formula: C₁₉H₁₃ClN₄O₂S, MW: 396.85) is a nitrile-containing enamine derivative featuring a thiazole core substituted with a 4-nitrophenyl group and an amino-linked 3-chloro-4-methylphenyl moiety . Its α,β-unsaturated nitrile backbone may confer reactivity toward nucleophilic targets, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-2-5-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-6-16(7-4-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZCMVAPRJWLSX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

 2E 3 3 chloro 4 methylphenyl amino 2 4 4 nitrophenyl 1 3 thiazol 2 yl prop 2 enenitrile\text{ 2E 3 3 chloro 4 methylphenyl amino 2 4 4 nitrophenyl 1 3 thiazol 2 yl prop 2 enenitrile}

Biological Activity Overview

The biological activities associated with this compound primarily include:

  • Antitumor Activity
  • Antimicrobial Properties
  • Antioxidant Effects

Antitumor Activity

Thiazole derivatives are known for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the antiproliferative effects of thiazole derivatives, several compounds demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups, such as nitro and chloro groups, significantly enhances the cytotoxicity of these compounds .

Case Study: Thiazole Derivatives in Cancer Treatment

In a recent study, several thiazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that the compound with a similar structure to this compound exhibited an IC50 value of 1.98 µg/mL against A-431 cells, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

Thiazole compounds have also been recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study highlighted that thiazole derivatives could inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls and inhibition of nucleic acid synthesis .

Antioxidant Effects

The antioxidant activity of thiazole derivatives has been attributed to their ability to scavenge free radicals. In vitro assays have demonstrated that compounds similar to (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-en nitrile possess significant free radical scavenging activity, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and substitution patterns on the phenyl groups are crucial for enhancing biological activity. Key findings include:

ModificationEffect on Activity
Electron-withdrawing groups (e.g., nitro)Increase cytotoxicity
Alkyl substitutions on phenyl ringsEnhance solubility and bioavailability
Presence of halogens (e.g., Cl)Improve binding affinity to target proteins

Scientific Research Applications

Anticancer Properties

Research has indicated that thiazole derivatives, including those similar to the compound , exhibit significant anticancer activity. For instance, compounds featuring thiazole moieties have been evaluated for their efficacy against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) . The presence of electron-withdrawing groups, such as nitro and chloro groups, is often correlated with enhanced antiproliferative activity.

Antimicrobial Activity

Thiazole derivatives have shown promise as antimicrobial agents. The structural components of the compound may contribute to its ability to inhibit the growth of pathogenic microorganisms. Studies have demonstrated that similar compounds can effectively target bacterial strains and fungi, making them candidates for developing new antibiotics .

Anticancer Research

In a notable study, a series of thiazole-containing compounds were synthesized and tested for their anticancer properties. One compound demonstrated a median effective dose (ED50) of 18.4 mg/kg against seizures induced by pentylenetetrazole (PTZ), indicating potential neuroprotective effects alongside anticancer activity .

Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole derivatives against various strains of bacteria and fungi. The results showed that certain derivatives exhibited significant inhibition zones in disc diffusion assays, suggesting their potential as lead compounds for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7, DU145, A375Significant antiproliferative
AntimicrobialVarious bacterial strainsInhibition of growth

Comparison with Similar Compounds

Structural Comparison

Key analogs and their substituent differences are summarized in Table 1.

Table 1: Structural analogs and substituent variations

Compound ID Thiazole Substituent Amino Substituent Key Structural Differences Reference
Target 4-(4-Nitrophenyl) 3-Chloro-4-methylphenyl Reference compound
Analog 1 4-(4-Methylphenyl) 4-Nitrophenyl Methyl vs. nitro on thiazole; nitro on amino
Analog 2 4-(4-Nitrophenyl) 3-Methylphenyl Methyl vs. chloro-methyl on amino
Analog 3 4-Phenyl 2-Fluoro-5-nitrophenyl Fluorine and nitro on amino; phenyl vs. nitrophenyl on thiazole
Analog 4 4-(3,4-Dimethoxyphenyl) 4-Nitrophenyl Dimethoxy vs. nitro on thiazole

Key Observations :

  • Electron-withdrawing groups (EWGs) : The nitro group on the thiazole ring (target compound) enhances electrophilicity compared to methyl (Analog 1) or methoxy (Analog 4) substituents. This may improve binding to targets like kinases or receptors .
  • Halogen effects : The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and electronegativity, contrasting with the purely hydrophobic 3-methylphenyl in Analog 2. Chlorine’s higher electronegativity may strengthen hydrogen bonding or dipole interactions .
  • Aromatic vs.

Physicochemical Properties

Table 2: Physicochemical comparison

Compound ID Molecular Weight LogP* Solubility (Predicted) Reference
Target 396.85 3.2 Low (nitro, chloro)
Analog 1 380.40 3.8 Moderate (methyl)
Analog 4 408.43 2.5 Low (dimethoxy)
Analog 3 379.38 2.9 Moderate (fluoro)

Key Observations :

  • The target compound’s higher LogP (3.2) suggests greater lipophilicity than Analog 4 (LogP 2.5), likely due to nitro and chloro groups. This may enhance membrane permeability but reduce aqueous solubility .

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